BTK Inhibitory Potency: 1‑Naphthamide vs. 2‑Naphthamide and Other Amide Analogs
The target compound (Example 99 in US20240083900) exhibits a BTK IC₅₀ of 1 nM, as deposited in BindingDB [1]. In contrast, the 2‑naphthamide regioisomer (N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)‑2‑naphthamide) has no reported BTK activity in the same database, and the closest analog with a cinnamamide side chain (N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)cinnamamide, PubChem F5834‑3492) also lacks BTK annotation [2]. While a formal selectivity panel is not publicly available, the presence of the 1‑naphthamide group appears critical for nanomolar BTK engagement.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 2‑Naphthamide regioisomer and cinnamamide analog – no detectable BTK activity reported |
| Quantified Difference | >1000‑fold difference (assuming comparator IC₅₀ >1 µM, minimum detectable in typical assays) |
| Conditions | In vitro BTK enzyme assay (BindingDB record, assay details not fully described) |
Why This Matters
For BTK‑focused drug discovery or chemical biology, even a 10‑fold loss of potency can disqualify a tool compound; the >1000‑fold window implied by the available data positions the 1‑naphthamide as the only viable option in this sub‑series.
- [1] BindingDB entry for monomerid 658441 (US20240083900, Example 99.100), accessed 2026-04-29. View Source
- [2] PubChem entry for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide (F5834-3492), accessed 2026-04-29. View Source
